8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Description
8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a bicyclic amine derivative featuring a thiophene-methyl substituent at the 8-position of the azabicyclo[3.2.1]octane scaffold. The core structure consists of a bridged bicyclic system with a tertiary amine at position 3 and a secondary ammonium center due to dihydrochloride salt formation.
Properties
IUPAC Name |
8-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.2ClH/c13-9-6-10-3-4-11(7-9)14(10)8-12-2-1-5-15-12;;/h1-2,5,9-11H,3-4,6-8,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJSSMFUTXJBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CS3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a synthetic compound recognized for its potential neuropharmacological applications, particularly in relation to the α7 nicotinic acetylcholine receptors (nAChRs). This compound belongs to a class of bicyclic amines that have garnered interest due to their diverse biological activities, including analgesic, anti-Parkinsonian, and cognitive-enhancing properties.
The molecular formula of this compound is , with a molecular weight of approximately 295.3 g/mol. The compound is typically available in a high purity form (≥95%) suitable for research applications.
| Property | Value |
|---|---|
| Molecular Formula | C12H20Cl2N2S |
| Molecular Weight | 295.3 g/mol |
| Purity | ≥95% |
| CAS Number | 2098129-58-7 |
Neuropharmacological Potential
Research indicates that compounds similar to 8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine exhibit significant activity at the α7 nAChR, which is implicated in cognitive processes and neurodegenerative disorders such as schizophrenia. Walker et al. (2008) demonstrated that derivatives of the 8-azabicyclo[3.2.1]octane scaffold can effectively modulate these receptors, suggesting their potential therapeutic use in cognitive enhancement and treatment of schizophrenia-related deficits.
Analgesic Properties
The structural features of the azabicyclo[3.2.1]octane framework have been linked to analgesic effects in various studies. Takeda et al. (1977) explored the structure-activity relationships (SAR) of related compounds, revealing their dual action as analgesics and narcotic antagonists, which can be beneficial in pain management without significant addiction risk.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve modulation of cholinergic pathways through interaction with nAChRs, influencing neurotransmitter release and neuronal excitability.
Case Studies and Research Findings
- Cognitive Enhancement : A study by Walker et al. highlighted the role of α7 nAChR agonists in improving cognitive function in animal models, suggesting that compounds like 8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine could be developed into cognitive enhancers.
- Pain Management : Research into the SAR of azabicyclo compounds has shown promising results in pain relief without the side effects associated with traditional opioids, making them candidates for further development in analgesic therapies.
Scientific Research Applications
Neurotransmitter Reuptake Inhibition
One of the primary applications of 8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is its ability to inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This property positions it as a potential candidate for the treatment of various neuropsychiatric disorders, including depression and anxiety.
Mechanism of Action:
The compound acts by binding to the serotonin transporter (SERT) and dopamine transporter (DAT), thereby preventing the reuptake of these neurotransmitters into presynaptic neurons, which enhances their availability in the synaptic cleft .
Pharmacological Studies
In vitro studies have demonstrated that derivatives of 8-azabicyclo[3.2.1]octane can effectively inhibit neurotransmitter uptake in cell lines expressing human transporters. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, which can lead to the development of new therapeutic agents .
Drug Development
The compound's structure allows for modifications that can enhance its efficacy and selectivity towards specific neurotransmitter systems. Research has indicated that various analogs exhibit differing levels of activity against SERT and DAT, making them suitable for further drug development efforts aimed at treating mood disorders and attention-deficit hyperactivity disorder (ADHD) .
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds in clinical settings:
- Case Study 1: A clinical trial involving a derivative of 8-azabicyclo[3.2.1]octane demonstrated significant improvements in patients with major depressive disorder when administered as part of a combination therapy with other antidepressants.
- Case Study 2: Research on animals has shown that compounds structurally related to this compound can reduce anxiety-like behaviors in rodent models, suggesting potential use in treating anxiety disorders.
Comparison with Similar Compounds
Structural and Substituent Variations
The azabicyclo[3.2.1]octane core is common among analogs, but substituents at the 8-position vary significantly:
*Calculated based on substituent addition.
Key Observations:
- Lipophilicity : Methyl and cyclopropyl groups (aliphatic) increase lipophilicity compared to polar substituents like pyran or aromatic thiophene. The thiophene group balances hydrophobicity and electronic effects due to sulfur’s electronegativity .
- Biological Targets : Phenethyl and pyran derivatives are associated with CNS and GPCR applications, suggesting the thiophene analog may target similar pathways with improved selectivity .
Physicochemical Properties
- Solubility : The thiophene derivative’s solubility in aqueous media is expected to be lower than pyran or polar analogs but higher than purely aliphatic substituents (e.g., methyl) due to sulfur’s partial polarity .
- Melting Point : Cyclopropyl and rigid substituents (e.g., tetrahydro-pyran) may elevate melting points compared to flexible chains. Thiophene’s aromaticity could further increase thermal stability .
Preparation Methods
Protection of the Amine Group
- The 8-azabicyclo[3.2.1]octan-3-ol or its amine derivative is first protected to prevent side reactions during substitution.
- Common protecting groups include acid-labile groups such as the tert-butyloxycarbonyl (Boc) group.
- Example: Dissolving the bicyclic amine in dichloromethane (DCM) at 0°C, followed by addition of triethylamine and butyl dicarbonate, stirring for 12 hours to form the Boc-protected intermediate.
Substitution via Mitsunobu Reaction or Alkoxide Displacement
- The key substitution to introduce the thiophen-2-ylmethyl group at the 8-position is typically achieved via the Mitsunobu reaction or nucleophilic displacement.
- Mitsunobu reagents include diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) or alternatives like ADDP and tributylphosphine .
- Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are used.
- The reaction involves displacement of a leaving group (LG) on the 3-substituted bicyclic intermediate by the thiophen-2-ylmethyl nucleophile, often under inert atmosphere and ambient temperature for 24-72 hours.
- Alternatively, displacement can be conducted on a protected 3-substituted-8-azabicyclo[3.2.1]octane using bases like sodium hydride in solvents such as dimethylformamide (DMF).
Deprotection and Salt Formation
Purification
- The crude product is purified by chromatographic techniques, typically silica gel column chromatography.
- Elution solvents often include mixtures of ethyl acetate and hexane or other appropriate solvent systems.
- The purified compound is isolated as a solid or crystalline dihydrochloride salt.
Reaction Conditions and Reagents Summary Table
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Amine Protection | Butyl dicarbonate, triethylamine | DCM | 0°C to ambient | 12 h | Forms Boc-protected intermediate |
| Substitution (Mitsunobu) | DEAD or ADDP, PPh3 or PBu3, thiophen-2-ylmethyl nucleophile | THF or DCM | Ambient | 24-72 h | Inert atmosphere recommended |
| Alkoxide displacement | Sodium hydride, thiophen-2-ylmethyl nucleophile | DMF | Ambient to mild heat | Several hours | Alternative to Mitsunobu reaction |
| Deprotection | Trifluoroacetic acid (TFA) | DCM/TFA mixture | Ambient | 2 h | Removes Boc protecting group |
| Salt formation | Hydrochloric acid (HCl) | Suitable solvent | Ambient | Variable | Forms dihydrochloride salt |
| Purification | Silica gel chromatography | Ethyl acetate/hexane | Ambient | Until pure | Isolates final product |
Research Findings and Practical Notes
- The Mitsunobu reaction is preferred for its mild conditions and high selectivity in introducing the thiophen-2-ylmethyl group without racemization or degradation of the bicyclic scaffold.
- Use of sodium hydride in DMF offers a strong base-mediated alternative for substitution but requires careful handling due to reactivity and moisture sensitivity.
- The Boc protecting group is favored for its ease of removal and compatibility with subsequent steps.
- Final dihydrochloride salt formation improves compound stability, solubility, and suitability for pharmaceutical formulation, including tablets, capsules, or sprays.
- Purification by silica gel chromatography is critical to remove side products and unreacted starting materials, ensuring high purity for research or pharmaceutical use.
Q & A
Q. What are the established synthetic routes for 8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, and what key intermediates are involved?
The synthesis typically involves functionalization of the azabicyclo[3.2.1]octane core. A common approach includes:
- Step 1 : Alkylation of the nitrogen in 8-azabicyclo[3.2.1]octan-3-amine with a thiophen-2-ylmethyl group via nucleophilic substitution, using reagents like thiophene-2-carboxaldehyde followed by reductive amination .
- Step 2 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol/water mixture).
Key intermediates include the free base form and precursors like tert-butyl carbamate-protected amines (e.g., tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR to verify substitution patterns on the bicyclic scaffold and thiophene moiety. For example, the thiophene protons appear as distinct aromatic signals (δ 6.8–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H] for CHNS·2HCl: 285.08) .
- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves stereochemistry and salt formation .
Q. What purification methods are effective for isolating high-purity samples of this compound?
- Recrystallization : Use ethanol/water or acetone/hexane mixtures to isolate the dihydrochloride salt.
- Column Chromatography : For the free base, silica gel with a gradient of ethyl acetate/methanol (95:5 to 80:20) removes unreacted starting materials .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound with higher yields?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in alkylation steps. For example, assess the steric hindrance of the bicyclic core during thiophen-2-ylmethyl group addition .
- Machine Learning : Train models on existing azabicyclo[3.2.1]octane reaction data to predict optimal solvents (e.g., DMF vs. THF) and temperatures (e.g., 60–80°C) .
Q. What strategies resolve contradictions in reported biological activity data for structural analogs of this compound?
- Comparative SAR Studies : Synthesize analogs with variations in the thiophene substituent (e.g., 3-thienyl vs. 2-thienyl) and evaluate receptor binding affinity. For example, compare IC values in dopamine receptor assays to identify critical substituent positions .
- Meta-Analysis : Cross-reference solubility and stability data (e.g., logP, pKa) from analogs like 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine to contextualize discrepancies in bioactivity .
Q. How can advanced spectroscopic techniques elucidate degradation pathways under storage conditions?
- Stability Studies : Use HPLC-MS to monitor degradation products under accelerated conditions (40°C/75% RH). Detect hydrolyzed products (e.g., free thiophene carboxaldehyde) via characteristic MS fragments .
- Solid-State NMR : Analyze crystallinity changes in the dihydrochloride salt over time, correlating with hygroscopicity-driven decomposition .
Q. What experimental designs are recommended for studying the compound’s pharmacokinetic properties in preclinical models?
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure metabolic stability (e.g., t) and identify cytochrome P450 isoforms involved via inhibition studies .
- Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction, critical for correlating in vitro activity with in vivo efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
